![molecular formula C14H21NO2 B2728285 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol CAS No. 414892-35-6](/img/structure/B2728285.png)
1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant research interest. Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
Research aimed at developing novel Selective Estrogen Receptor Modulators (SERMs) led to the design of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells. Although they showed moderate activity, suggesting the potential for further optimization for therapeutic applications (Yadav et al., 2011).
CCR5 Receptor Antagonists for HIV Treatment
A study described the discovery and optimization of oximino-piperidino-piperidine amides, including a compound identified as a potent CCR5 receptor antagonist with significant anti-HIV activity. This line of research points to the potential for compounds structurally related to 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol in the treatment of HIV-1 infection (Palani et al., 2002).
Neuroprotective Agents
Another research effort identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist with neuroprotective properties. The study's findings highlight the potential therapeutic value of similar compounds in neuroprotection and the treatment of neurological disorders (Chenard et al., 1995).
Molecular Structure and Hydrogen Bonding
Investigation into the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate revealed insights into its stabilization by hydrogen bonding and C-H…π interactions. Such structural analyses are crucial for understanding the molecular basis of the biological activity of related compounds (Khan et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the basic nitrogen atom present in the structure of the compound .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. This pathway is crucial for the infection process of HIV-1. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells .
Pharmacokinetics
The presence of two or more lipophilic groups in the structure of the compound suggests that it may have good membrane permeability .
Result of Action
The molecular and cellular effects of the action of this compound involve the blockade of the CCR5 receptor. This blockade prevents the entry of HIV-1 into the host cells, thereby potentially treating HIV-1 infections .
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-12(14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTISEPZHEFMIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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